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Compound of Interest

Compound Name:
Ethyl 8(Z),11(Z),14(Z)-

octadecatrienoate

Cat. No.: B10829014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 8(Z),11(Z),14(Z)-eicosatrienoate, the

ethyl ester of Dihomo-γ-linolenic acid (DGLA), against other significant C18 polyunsaturated

fatty acid (PUFA) ethyl esters: Ethyl α-linolenate (ALA) and Ethyl γ-linolenate (GLA). The

comparison focuses on their distinct biological activities, metabolic pathways, and potential

therapeutic applications, supported by experimental data.

Note on Nomenclature: The compound of interest is frequently referred to in some chemical

catalogs as Ethyl 8(Z),11(Z),14(Z)-octadecatrienoate. However, the IUPAC name and the

position of the double bonds (Δ8, Δ11, Δ14) are characteristic of the 20-carbon fatty acid,

Dihomo-γ-linolenic acid. Therefore, this guide will use the chemically precise name, Ethyl

8(Z),11(Z),14(Z)-eicosatrienoate, or Ethyl Dihomo-γ-linolenate (Ethyl DGLA).

Physicochemical Properties
The foundational characteristics of these ethyl esters are summarized below. While sharing

similarities as fatty acid ethyl esters, their structural differences, particularly the position of

double bonds, dictate their metabolic fate and biological function.
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Property
Ethyl Dihomo-γ-
linolenate (Ethyl
DGLA)

Ethyl α-linolenate
(Ethyl ALA)

Ethyl γ-linolenate
(Ethyl GLA)

Synonyms
Ethyl (8Z,11Z,14Z)-

eicosatrienoate

Ethyl (9Z,12Z,15Z)-

octadecatrienoate

Ethyl (6Z,9Z,12Z)-

octadecatrienoate

Molecular Formula C₂₂H₃₈O₂[1][2][3] C₂₀H₃₄O₂[4][5] C₂₀H₃₂O₂

Molecular Weight 334.5 g/mol [1][2][3] 306.5 g/mol [4][5] 304.5 g/mol

Fatty Acid Family Omega-6 Omega-3 Omega-6

Structure 20:3 (n-6) 18:3 (n-3) 18:3 (n-6)

Metabolic Pathways and Mechanism of Action
The primary distinction between these fatty acids lies in their metabolic conversion pathways

and the resulting bioactive lipid mediators (e.g., eicosanoids). Ethyl DGLA occupies a unique

position, primarily leading to the synthesis of anti-inflammatory molecules, whereas the

metabolism of other PUFAs can lead to both pro- and anti-inflammatory products.

Dietary linoleic acid (LA, an omega-6) is converted to GLA, which is then rapidly elongated to

DGLA.[4][6] DGLA sits at a critical metabolic fork:

Anti-Inflammatory Pathway: DGLA is metabolized by cyclooxygenase (COX) enzymes to

produce series-1 prostaglandins, most notably Prostaglandin E₁ (PGE₁). PGE₁ possesses

potent anti-inflammatory, vasodilatory, and anti-platelet aggregation properties.[4][7][8] DGLA

is also converted by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE),

which can inhibit the production of pro-inflammatory leukotrienes from arachidonic acid (AA).

[4][9]

Pro-Inflammatory Potential (Rate-Limited): DGLA can be further desaturated by the rate-

limiting enzyme Δ5-desaturase to form arachidonic acid (AA), the precursor to highly pro-

inflammatory series-2 prostaglandins (e.g., PGE₂) and series-4 leukotrienes. However, this

conversion is inefficient in many cell types, allowing DGLA to accumulate and favor the

production of anti-inflammatory mediators.[4]
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This metabolic preference is the cornerstone of the therapeutic interest in DGLA.
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Caption: Metabolic pathways of Omega-6 and Omega-3 fatty acids.

Comparative Biological Performance
While direct comparative studies on the ethyl esters are limited, data from studies on the parent

free fatty acids and individual esters provide valuable insights into their relative anti-

inflammatory potential.

Inhibition of Prostaglandin Synthesis
Prostaglandins are key mediators of inflammation. The ability to modulate their synthesis is a

critical indicator of a compound's anti-inflammatory activity. A study comparing various free fatty

acids in normal human gingival fibroblasts showed a clear difference in their ability to inhibit

PGE₂ synthesis.

Table 1: Comparative Inhibition of Prostaglandin E₂ (PGE₂) Synthesis by Free Fatty Acids
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Fatty Acid Rank Order of Potency for PGE₂ Inhibition

α-Linolenic Acid (ALA) 1 (Most Potent)

Dihomo-γ-linolenic Acid (DGLA) 2

γ-Linolenic Acid (GLA) 3 (Least Potent of the three)

Source: ElAttar, T. M., & Lin, H. S. (1991). Comparison of the inhibitory effect of

polyunsaturated fatty acids on prostaglandin synthesis. II. Fibroblasts. Prostaglandins,

Leukotrienes and Essential Fatty Acids.[10]

This suggests that while DGLA is a potent modulator, ALA may have a stronger direct inhibitory

effect on the production of pro-inflammatory PGE₂.

Modulation of Inflammatory Mediators in Macrophages
Macrophages are central to the inflammatory response. Studies using the RAW 264.7

macrophage cell line provide quantitative data on how these compounds affect the production

of key inflammatory molecules upon stimulation with lipopolysaccharide (LPS).

Table 2: Effect on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound
(Concentration)

Target Mediator Result

Ethyl DGLA (100 µM) Interleukin-6 (IL-6)
Significant Decrease vs.
LPS control[11][12]

Ethyl DGLA (100 µM) Nitric Oxide (NO)
Significant Decrease vs. LPS

control[11][12]

DGLA (Free Acid) (100 µM) Prostaglandin E₁ (PGE₁)
Significant Increase (basal

secretion)[11][12]

GLA (Free Acid)
Cyclooxygenase-2 (COX-2)

Protein

Significant Inhibition of LPS-

induced expression[5]

GLA (Free Acid) Nitric Oxide (NO)
Significant Inhibition of LPS-

induced production[5]
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| ALA (Free Acid) | NF-κB & AP-1 Activation | Significant Inhibition of LPS-induced activation[1] |

These data highlight that Ethyl DGLA directly reduces the secretion of key pro-inflammatory

cytokines and mediators. While data for Ethyl ALA and Ethyl GLA is less direct, their parent

acids show potent inhibitory effects on upstream inflammatory signaling pathways and

enzymes.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

is a representative protocol for a key in vitro assay used to evaluate the anti-inflammatory

properties of fatty acid esters.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition
Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test

compound (e.g., a fatty acid ethyl ester) against COX-1 and COX-2 enzymes by measuring the

production of Prostaglandin E₂ (PGE₂) via ELISA.

Materials:

Purified ovine COX-1 and human recombinant COX-2 enzymes

Reaction Buffer: 100 mM Tris-HCl, pH 8.0

Cofactor Solution: Hematin and L-epinephrine in Reaction Buffer

Substrate: Arachidonic Acid

Test Compounds: Ethyl DGLA, Ethyl ALA, Ethyl GLA dissolved in a suitable solvent (e.g.,

DMSO)

PGE₂ ELISA Kit

96-well microplate

Microplate reader
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Procedure:

Reagent Preparation: Prepare working solutions of enzymes, cofactors, substrate, and test

compounds at desired concentrations. For IC₅₀ determination, prepare a serial dilution of

each fatty acid ethyl ester.

Enzyme Incubation: To each well of a 96-well plate, add 140 µL of Reaction Buffer, 10 µL of

Cofactor Solution, and 20 µL of the appropriate enzyme solution (COX-1 or COX-2).

Inhibitor Addition: Add 10 µL of the test compound dilution (or solvent control) to the

respective wells.

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the

enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of Arachidonic Acid

solution to all wells.

Reaction Incubation: Incubate the plate at 37°C for 10-15 minutes.

Reaction Termination: Stop the reaction by adding a stopping agent as specified by the

PGE₂ ELISA kit (often a mild acid).

PGE₂ Quantification: Determine the concentration of PGE₂ in each well using a competitive

PGE₂ ELISA kit according to the manufacturer's instructions. This typically involves

transferring the supernatant to the ELISA plate, incubation with a PGE₂-HRP conjugate and

a specific antibody, washing, and addition of a substrate for colorimetric detection.

Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Calculate

the percentage of inhibition for each concentration of the test compound relative to the

solvent control. Plot the percent inhibition against the log of the inhibitor concentration and

determine the IC₅₀ value using non-linear regression analysis.
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Caption: Workflow for in vitro COX inhibition assay.
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Summary and Conclusion
The comparison between Ethyl DGLA, Ethyl ALA, and Ethyl GLA reveals distinct profiles

relevant to researchers in inflammation and drug development.

Ethyl Dihomo-γ-linolenate (Ethyl DGLA) stands out due to its metabolic fate, which

preferentially leads to the production of the anti-inflammatory eicosanoid PGE₁. Experimental

data confirms its ability to reduce the secretion of pro-inflammatory mediators like IL-6 and

NO in macrophages.[11][12] Its therapeutic potential lies in its ability to shift the eicosanoid

balance away from the pro-inflammatory arachidonic acid cascade.

Ethyl α-linolenate (Ethyl ALA), an omega-3 fatty acid, demonstrates the most potent direct

inhibition of PGE₂ synthesis among the parent free fatty acids.[10] Its mechanism is tied to

the broader anti-inflammatory effects of the omega-3 pathway, which competes with omega-

6 metabolism and leads to the production of less inflammatory series-3 prostaglandins.

Ethyl γ-linolenate (Ethyl GLA) serves as a direct precursor to DGLA. While less potent than

ALA and DGLA in direct PGE₂ inhibition[10], its supplementation effectively increases cellular

levels of DGLA, thereby promoting the synthesis of anti-inflammatory PGE₁.[13] Its parent

acid, GLA, effectively inhibits the expression of key inflammatory enzymes like COX-2.[5]

The choice between these esters depends on the specific research or therapeutic goal. Ethyl

DGLA offers a direct route to generating anti-inflammatory eicosanoids, bypassing the rate-

limiting steps in endogenous synthesis. Ethyl ALA provides a powerful tool for suppressing pro-

inflammatory pathways, while Ethyl GLA acts as an effective pro-drug for increasing cellular

DGLA. The provided experimental frameworks can be used to further elucidate their

comparative efficacy in specific models of inflammation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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